Milnacipran Hydrochloride
Description
Historical Context of Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) Development
The development of SNRIs stems from earlier research into monoamine neurotransmitters and their role in mood disorders. Prior to the emergence of SNRIs, tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs) were primary treatments, but their clinical use was often limited by significant tolerability and safety concerns imrpress.com. The hypothesis that changes in both noradrenergic and serotonergic systems are crucial for effectively treating severe depression led to the development of dual-action antidepressants tandfonline.com.
The first selective serotonin (B10506) reuptake inhibitors (SSRIs), such as fluoxetine, emerged in the late 1980s, offering improved safety profiles compared to TCAs and MAOIs nih.govwikipedia.org. Building upon this, the concept of dual monoamine reuptake inhibition gained traction, leading to the introduction of SNRIs. Venlafaxine (B1195380), approved in 1993, marked a significant milestone as one of the first SNRIs, followed by other compounds like duloxetine (B1670986) and milnacipran (B1663801) nih.govwikipedia.org. Milnacipran itself was introduced in France in 1996 wikipedia.org.
Rationale for Investigating Dual Monoamine Reuptake Inhibition
The rationale for investigating dual monoamine reuptake inhibition lies in the understanding that both serotonin (5-HT) and norepinephrine (B1679862) (NE) play critical roles in various physiological processes, including mood regulation, pain perception, and cognitive function patsnap.comnih.gov. Research suggests that modulating both neurotransmitter systems simultaneously can offer broader therapeutic benefits compared to targeting a single monoamine system tandfonline.comwikipedia.org. For instance, it is believed that 5-HT and NE contribute to the modulation of endogenous analgesic mechanisms through descending inhibitory pain pathways in the brain and spinal cord drugbank.comdrugbank.com.
Studies have indicated that antidepressants with combined serotonergic and noradrenergic activity may offer advantages over SSRIs, potentially treating a wider range of symptoms and being particularly useful in conditions involving chronic or neuropathic pain wikipedia.orgnih.gov. This dual inhibition aims to increase the extracellular concentrations of both neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission patsnap.comwikipedia.org.
Milnacipran Hydrochloride as a Research Paradigm for Neurotransmitter Modulation
This compound stands out as a research paradigm due to its distinctive reuptake inhibition profile. Unlike some other SNRIs that exhibit a greater selectivity for serotonin reuptake, milnacipran is characterized by a relatively balanced reuptake inhibition of both serotonin and norepinephrine, with some studies even suggesting a slight preference or greater potency for norepinephrine reuptake inhibition patsnap.comwikipedia.orgdrugbank.comnih.govnih.govcambridge.orgopenmedicalpublishing.org. This balanced action is a key focus in research exploring its efficacy in conditions like fibromyalgia, where both pain and mood disturbances are prominent features patsnap.comopenmedicalpublishing.org.
Preclinical studies have investigated milnacipran's inhibitory effects on serotonin and norepinephrine reuptake using established physiological and biochemical experimental methods. For example, microdialysis studies in rats have shown that milnacipran increases extracellular levels of both serotonin and norepinephrine in regions like the hypothalamus and prefrontal cortex nih.gov.
In vitro studies comparing the effects of various SNRIs on monoamine uptake and transporter binding affinity in human cell lines have provided detailed insights into milnacipran's selectivity. Research findings indicate that milnacipran inhibits norepinephrine reuptake with approximately three-fold greater potency than serotonin reuptake in some in vitro assays nih.govopenmedicalpublishing.org. This contrasts with other SNRIs, such as duloxetine and venlafaxine, which often show greater potency in inhibiting serotonin reuptake nih.govsemanticscholar.org.
The binding affinities (Ki values) and reuptake inhibition potencies of milnacipran for human monoamine transporters have been a subject of extensive research, providing quantitative data to support its balanced profile.
Table 1: Inhibition of Binding to Human Monoamine Transporters (Ki, nM) and Reuptake Inhibition (Ki, nM) for SNRIs
| Compound | Serotonin Transporter (Binding Ki, nM) semanticscholar.org | Norepinephrine Transporter (Binding Ki, nM) semanticscholar.org | Serotonin Reuptake (Ki, nM) semanticscholar.org | Norepinephrine Reuptake (Ki, nM) semanticscholar.org | Selectivity (NE/5-HT Binding Ratio) nih.gov |
| Milnacipran | 8.44 ± 1.57 | 22 ± 2.58 | 151 ± 24 | 68 ± 10 | 1:1.6 (approximately 1) |
| Duloxetine | 0.07 ± 0.01 | 1.17 ± 0.11 | 3.7 ± 1.1 | 20 ± 6 | 1:9 |
| Venlafaxine | 7.8 ± 0.28 | 1920 ± 158 | 145 ± 18 | 1420 ± 240 | 1:30 |
Note: Discrepancies in Ki values may exist across studies due to varying laboratory techniques and experimental conditions. The data in this table is derived from a study that simultaneously compared these SNRIs semanticscholar.org. Some sources indicate that milnacipran can show a norepinephrine reuptake preference of approximately 2-fold to 3-fold over serotonin reuptake drugbank.comnih.govopenmedicalpublishing.org.
Further research on the enantiomers of milnacipran, particularly levomilnacipran (B1675123) (the more active enantiomer), has shown distinct affinities for norepinephrine and serotonin transporters in both native rat tissue and human recombinant transporters drugbank.comresearchgate.net. For instance, levomilnacipran exhibited high affinity for NET and SERT in human recombinant transporters with Ki values of 92.2 nM and 11.2 nM, respectively, preferentially inhibiting reuptake of NE over 5-HT by approximately 2-fold drugbank.comresearchgate.net. Milnacipran has also been investigated for its lack of significant affinity for various other receptors, including serotonergic, α- and β-adrenergic, muscarinic, histaminergic, dopaminergic, opiate, benzodiazepine, and GABA receptors, indicating a relatively specific action on serotonin and norepinephrine reuptake drugbank.comnih.govmedcentral.com.
Table 2: Binding Affinities (Ki, nM) of Levomilnacipran at Human Recombinant Transporters
| Transporter | Ki (nM) drugbank.comresearchgate.net |
| Norepinephrine (NE) | 71-91 |
| Serotonin (5-HT) | 11 |
| Dopamine (B1211576) (DA) | >10,000 |
This compound's balanced inhibitory profile makes it a valuable compound for ongoing research into the complexities of neurotransmitter modulation and its implications for various neurological and psychiatric conditions.
Structure
2D Structure
Properties
IUPAC Name |
(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.ClH/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12;/h5-9,13H,3-4,10-11,16H2,1-2H3;1H/t13-,15+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCDYJFPRPDERF-PBCQUBLHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)[C@@]1(C[C@@H]1CN)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046785 | |
| Record name | Milnacipran hydrochloride | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101152-94-7 | |
| Record name | Milnacipran hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101152-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Milnacipran hydrochloride [USAN] | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Milnacipran hydrochloride | |
| Source | EPA DSSTox | |
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| Record name | (1R*,2S*)-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride | |
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| Record name | MILNACIPRAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RNZ43O5WW5 | |
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Preclinical Pharmacodynamics and Molecular Mechanism of Action
Monoamine Transporter Binding and Inhibition Profile
The primary mechanism of action for milnacipran (B1663801) is the inhibition of presynaptic reuptake of both serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE), leading to an increased concentration of these monoamines in the synaptic cleft. nih.govnih.gov This dual action has been demonstrated in vitro, in vivo in animal models, and ex vivo in humans. nih.gov Microdialysis studies in rodents have confirmed that milnacipran administration increases extracellular levels of both serotonin and norepinephrine. nih.govnih.gov
Serotonin Transporter (SERT) Affinity and Reuptake Inhibition
Milnacipran binds to the human serotonin transporter (SERT), inhibiting the reuptake of serotonin. In vitro binding assays have determined the inhibition constant (Ki) of milnacipran for SERT to be 123 nM. nih.gov Other studies have reported varying potencies for uptake inhibition, with one study noting an IC50 value of 420 nM and another a Ki value of 151 nM for serotonin uptake. nih.govselleckchem.com
Norepinephrine Transporter (NET) Affinity and Reuptake Inhibition
Milnacipran demonstrates a strong affinity for the human norepinephrine transporter (NET), blocking the reuptake of norepinephrine. In vitro binding studies have reported a Ki value of 200 nM for NET. nih.gov Research on uptake inhibition has shown milnacipran to be a potent inhibitor of norepinephrine, with reported IC50 and Ki values of 77 nM and 68 nM, respectively. nih.govselleckchem.com
Comparative Potency and Selectivity Ratios for SERT and NET
Milnacipran is distinguished from other SNRIs by its relatively balanced activity at both SERT and NET. nih.gov However, the precise ratio of its potency for each transporter varies across different in vitro studies, highlighting a distinction between binding affinity and functional uptake inhibition.
Some studies describe the inhibition as virtually equipotent. nih.gov One analysis of binding affinity (Ki) data calculated a Norepinephrine/Serotonin selectivity ratio of 1.6, indicating a slight preference for SERT. nih.gov In contrast, a separate analysis reported a SERT-selective binding ratio of 2.61, but a NET-selective uptake inhibition ratio of 0.45. nih.govresearchgate.net Further supporting a slightly higher potency for norepinephrine, some findings suggest its inhibitory activity is 2-3 times more pronounced for norepinephrine reuptake than for serotonin. nih.govresearchgate.net This is consistent with in vitro data showing a Ki of 68 nM for norepinephrine uptake versus 151 nM for serotonin uptake. nih.gov Despite these in vitro variations, in vivo studies in nonhuman primates suggest that milnacipran produces a balanced inhibition of both SERT and NET binding. nih.gov
Table 1: Comparative Binding and Uptake Inhibition of Milnacipran
| Parameter | SERT (Serotonin Transporter) | NET (Norepinephrine Transporter) | NE/5-HT Ratio | Source(s) |
|---|---|---|---|---|
| Binding Affinity (Ki, nM) | 123 | 200 | 1.6 | nih.gov |
| Uptake Inhibition (Ki, nM) | 151 | 68 | 0.45 | nih.gov |
| Binding Selectivity Ratio | Favored (Ratio = 2.61) | - | - | nih.gov |
| Uptake Selectivity Ratio | - | Favored (Ratio = 0.45) | - | nih.gov |
Absence of Significant Affinity for Other Neurotransmitter Receptors and Ion Channels
A defining characteristic of milnacipran's molecular profile is its high selectivity for monoamine transporters. nih.gov Unlike tricyclic antidepressants (TCAs), which interact with a wide range of receptors, milnacipran is largely devoid of significant affinity for other neurotransmitter receptors or ion channels. nih.govnih.govnih.govresearchgate.net This specificity contributes to its distinct pharmacological profile.
In vitro studies have consistently shown that milnacipran has no relevant or significant affinity for postsynaptic α- and β-adrenergic receptors. nih.govnih.govnih.govdrugbank.com This lack of interaction is a key differentiator from older classes of antidepressants like TCAs. nih.gov
Milnacipran does not demonstrate any meaningful affinity for muscarinic (cholinergic) receptors (M1-M5). nih.govnih.govdrugbank.com Its lack of anticholinergic properties has been confirmed in studies on cognitive function. nih.gov
Histamine Receptors (H1-H4)
In vitro studies have consistently demonstrated that milnacipran hydrochloride possesses no significant or clinically meaningful affinity for histamine receptors H1, H2, H3, or H4. researchgate.netdrugbank.com This lack of interaction with the histaminergic system distinguishes it from many tricyclic antidepressants, which often exhibit antagonist activity at H1 receptors. nih.govnih.gov The absence of affinity for these receptors suggests that the direct effects of milnacipran are not mediated through the histamine pathways. drugbank.com
Table 1: this compound Affinity for Histamine Receptors
| Receptor Subtype | Binding Affinity |
|---|---|
| H1 | None reported |
| H2 | None reported |
| H3 | None reported |
| H4 | None reported |
This table summarizes the lack of significant binding affinity of milnacipran for histamine receptors based on preclinical in vitro data.
Dopamine (B1211576) Receptors (D1-D5)
Preclinical in vitro binding assays show that this compound has no significant direct affinity for dopamine receptors D1 through D5. drugbank.comnih.gov However, its mechanism of action involves indirect modulation of the dopaminergic system. While it does not bind directly to dopamine receptors, milnacipran has been shown to increase extracellular levels of dopamine, specifically in the medial prefrontal cortex. nih.govresearchgate.net
Further research indicates that repeated administration of milnacipran can induce adaptive changes within the central dopaminergic system. nih.gov Studies in animal models have shown that long-term treatment enhances the functional responsiveness of D2 and D3 receptors. nih.gov This repeated treatment was also found to increase the density of D2 receptors in the striatum, although it did not affect D1 or D2 receptor binding parameters in the limbic forebrain. nih.gov The therapeutic effects of milnacipran on impulsive action have been linked to the activation of D1-like receptors in the infralimbic cortex, underscoring an indirect but functionally significant interaction with the dopamine system. nih.gov
Table 2: this compound Interaction with Dopamine Receptors
| Receptor Subtype | Direct Binding Affinity | Indirect Effects |
|---|---|---|
| D1 - D5 | None reported drugbank.comnih.gov | - Enhances impulse control via D1-like receptor activation in the infralimbic cortex. nih.gov- No change in binding parameters in the limbic forebrain after repeated administration. nih.gov |
| D2 | None reported drugbank.comnih.gov | - Enhanced functional responsiveness after repeated administration. nih.gov- Increased receptor density in the striatum after repeated administration. nih.gov |
| D3 | None reported drugbank.comnih.gov | - Enhanced functional responsiveness after repeated administration. nih.gov |
This table details the direct and indirect interactions of milnacipran with dopamine receptor subtypes.
Opiate and Benzodiazepine Binding Sites
Pharmacological profiling of this compound reveals that it does not possess any significant affinity for opiate or benzodiazepine binding sites. researchgate.netdrugbank.comnih.gov This lack of interaction indicates that its therapeutic effects are not derived from direct modulation of the endogenous opioid or GABAergic systems via these specific sites. drugbank.comnih.gov
Ion Channels (Ca++, K+, Na+, Cl-)
This compound generally demonstrates no significant affinity for various voltage-gated ion channels, including those for calcium (Ca++), potassium (K+), sodium (Na+), and chloride (Cl-). drugbank.comnih.govnih.gov However, one study noted that at high concentrations, which are likely not achieved under normal therapeutic conditions, milnacipran could inhibit certain ligand-gated ion channels. nih.gov The clinical relevance of this high-concentration effect is considered unlikely. nih.gov
Monoamine Oxidases (MAO-A, MAO-B) and Acetylcholinesterase
This compound does not inhibit the activity of monoamine oxidase enzymes, specifically MAO-A and MAO-B. nih.govnih.gov Furthermore, it does not affect the activity of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov This selectivity distinguishes it from MAO inhibitors and compounds with anticholinergic properties.
Neurochemical Modulation in Preclinical Models
Extracellular Neurotransmitter Level Dynamics via Microdialysis
In vivo microdialysis studies in rodent models have been instrumental in elucidating the neurochemical effects of this compound. These studies consistently show that administration of milnacipran leads to a dose-related increase in the extracellular concentrations of both norepinephrine and serotonin in key brain regions, including the hypothalamus and the medial prefrontal cortex. nih.govresearchgate.net The elevation in these neurotransmitters is observed with similar potency for both monoamines. researchgate.net
In addition to its primary effects on norepinephrine and serotonin, milnacipran has been found to specifically increase extracellular dopamine levels in the medial prefrontal cortex. nih.govresearchgate.net This localized effect on dopamine is a notable aspect of its neurochemical profile.
Furthermore, co-administration of milnacipran with lithium in rats has been shown to produce a synergistic effect. nih.gov The combination resulted in a greater increase in extracellular levels of norepinephrine, dopamine, and serotonin in the medial prefrontal cortex compared to the administration of milnacipran alone. nih.gov
Table 3: Effect of this compound on Extracellular Neurotransmitter Levels (via Microdialysis in Rodents)
| Brain Region | Neurotransmitter | Observed Effect |
|---|---|---|
| Hypothalamus | Norepinephrine, Serotonin | Increased extracellular levels. nih.gov |
| Medial Prefrontal Cortex | Norepinephrine, Serotonin | Dose-related increase in extracellular levels with similar potency. nih.govresearchgate.net |
| Medial Prefrontal Cortex | Dopamine | Increased extracellular levels. nih.govresearchgate.net |
This table summarizes findings from in vivo microdialysis studies on the effects of milnacipran on key neurotransmitter levels.
Serotonin (5-HT) Concentration Changes in Brain Regions (e.g., Hypothalamus, Prefrontal Cortex)
Microdialysis studies in animal models have consistently shown that milnacipran administration leads to a significant increase in the extracellular concentrations of serotonin in key brain regions. In freely moving guinea pigs, intraperitoneal administration of milnacipran at doses up to 40 mg/kg resulted in a dose-dependent increase in the extracellular levels of 5-HT in the hypothalamus. selleckchem.com Similarly, in rats, oral administration of milnacipran at doses of 10 and 30 mg/kg produced a dose-related increase in the extracellular concentration of 5-HT in the medial prefrontal cortex. selleckchem.comnih.gov This elevation of synaptic serotonin is a direct consequence of milnacipran blocking the serotonin transporter (SERT), thereby preventing its reuptake from the synapse. selleckchem.com
Norepinephrine (NE) Concentration Changes in Brain Regions (e.g., Hypothalamus, Prefrontal Cortex)
Consistent with its dual-action mechanism, milnacipran also robustly increases norepinephrine levels in the brain. researchgate.net Preclinical microdialysis experiments have demonstrated this effect in various animal models. In guinea pigs, milnacipran administration dose-dependently increased the extracellular levels of NE in the hypothalamus. selleckchem.com This was further accompanied by a decrease in the levels of the NE metabolite MHPG by 57% and 47% at doses of 10 mg/kg and 40 mg/kg, respectively, indicating a marked reduction in NE turnover. selleckchem.com In rats, oral administration of milnacipran also caused a dose-related increase in extracellular NE concentrations in the medial prefrontal cortex. selleckchem.comnih.gov This action is attributed to the inhibition of the norepinephrine transporter (NET). selleckchem.com
Effects of Milnacipran on Extracellular Neurotransmitter Concentrations
| Brain Region | Neurotransmitter | Animal Model | Effect Observed | Citation |
|---|---|---|---|---|
| Hypothalamus | Serotonin (5-HT) | Guinea Pig | Dose-dependent increase in extracellular levels. | selleckchem.comnih.gov |
| Hypothalamus | Norepinephrine (NE) | Guinea Pig | Dose-dependent increase in extracellular levels. | selleckchem.comnih.gov |
| Medial Prefrontal Cortex | Serotonin (5-HT) | Rat | Dose-related increase in extracellular levels. | selleckchem.com |
| Medial Prefrontal Cortex | Norepinephrine (NE) | Rat | Dose-related increase in extracellular levels. | selleckchem.com |
Long-Term Effects on Neurotransmitter Synthesis and Receptor Regulation in Animal Systems
The long-term administration of milnacipran has been investigated to understand its adaptive effects on monoaminergic systems. Unlike many other antidepressants, prolonged treatment with milnacipran in rats—via various administration methods including oral dosing for 3 weeks and osmotic mini-pumps for 27 days—did not produce a down-regulation of beta-adrenoceptors. nih.gov Furthermore, long-term exposure did not cause alterations in alpha-1, alpha-2, 5-HT1, or 5-HT2 receptors. nih.gov
Long-Term Effects of Milnacipran on Receptors in Animal Systems
| Receptor Type | Effect Observed | Administration Duration | Citation |
|---|---|---|---|
| Beta-adrenoceptors | No down-regulation | Up to 6 weeks | nih.gov |
| Alpha-1 adrenoceptors | No alteration | Up to 27 days | nih.gov |
| Alpha-2 adrenoceptors | No alteration | Up to 27 days | nih.gov |
| 5-HT1 receptors | No alteration | Up to 27 days | nih.gov |
| 5-HT2 receptors | No alteration | Up to 27 days | nih.gov |
| Presynaptic alpha-2 heteroreceptor (on 5-HT terminals) | Desensitization | Long-term | nih.gov |
Influence on Descending Monoaminergic Pain Modulatory Pathways
A critical aspect of milnacipran's mechanism, particularly in the context of pain conditions like fibromyalgia, is its influence on the descending pain modulatory pathways. nih.gov These pathways, originating in brainstem areas such as the periaqueductal gray (PAG) and rostroventromedial medulla (RVM), project down to the spinal cord and regulate the transmission of pain signals. nih.gov Both serotonin and norepinephrine are key neurotransmitters in these descending inhibitory pathways. nih.govbohrium.com
By increasing the synaptic availability of 5-HT and NE in these circuits, milnacipran is thought to enhance the activity of these descending inhibitory controls. dovepress.comresearchgate.net This enhanced noradrenergic and serotonergic neurotransmission at the spinal level can suppress the firing of nociceptive neurons in the dorsal horn, thereby reducing the perception of pain. nih.gov The analgesic effect of serotonin-norepinephrine reuptake inhibitors is believed to be mediated through this reinforcement of the body's endogenous pain-inhibiting systems. nih.govnih.gov While some clinical studies have shown a dose-dependent analgesic effect, the precise impact on spinal reflexes versus supraspinal centers continues to be an area of investigation. nih.gov
Preclinical Pharmacokinetics and Metabolism in Animal Models
Absorption and Bioavailability Characteristics in Animal Species
Preclinical studies indicate that milnacipran (B1663801) is rapidly absorbed following oral administration across several animal species. amazonaws.com In mice, rats, dogs, and rabbits, the time to reach maximum plasma concentration (Tmax) is typically less than one hour. amazonaws.com Monkeys exhibit a slightly slower absorption rate, with Tmax values ranging between 2 and 4 hours. amazonaws.com
The absolute bioavailability of milnacipran has been determined in several species. In rats, the oral bioavailability is approximately 61%, while in mice, it ranges from 50% to 60%. amazonaws.com A study in mice comparing intraperitoneal (IP) and intravenous (IV) administration found a high bioavailability of 92.5% for the IP route, suggesting efficient absorption from the peritoneal cavity. nih.govmdpi.com The rate of absorption was not found to be dose-dependent. amazonaws.com
Table 1: Oral Bioavailability and Tmax of Milnacipran in Animal Models
| Species | Oral Bioavailability (%) | Tmax (hours) |
|---|---|---|
| Mouse | 50-60 | <1 |
| Rat | 61 | <1 |
| Dog | - | <1 |
| Monkey | - | 2-4 |
| Rabbit | - | <1 |
Data compiled from preclinical studies. amazonaws.com
Distribution Profile and Volume of Distribution in Animal Systems
Following absorption, milnacipran undergoes swift and wide distribution throughout the body. nih.govmdpi.com This is facilitated by its low plasma protein binding of approximately 13%, which is not saturable within a wide concentration range. researchgate.netnih.govtga.gov.au The volume of distribution (Vd) is significant, indicating substantial tissue penetration rather than confinement to the vascular system. amazonaws.comopenaccessjournals.com In animal models, the Vd is reported to be around 5 L/kg. researchgate.nettga.gov.au
Tissue distribution studies show that milnacipran rapidly enters a wide array of tissues, with concentrations declining by 0.5 hours post-administration. amazonaws.com Persistent radioactivity has been noted in melanin-rich structures like the uveal tract and skin. amazonaws.com In mice, the maximum concentration of the drug in the brain was observed at 60 minutes for both intravenous and intraperitoneal routes of administration. nih.govmdpi.com
Metabolic Pathways and Metabolite Characterization in Preclinical Systems
The metabolism of milnacipran is considered limited in preclinical models, with the unchanged parent drug being the primary circulating and pharmacologically active compound. researchgate.netnih.gov The metabolic transformation that does occur is qualitatively similar across mice, rats, and monkeys. amazonaws.com The main metabolites identified in the plasma and urine of these species are N-desethyl milnacipran and the d- and l-milnacipran carbamoyl (B1232498) O-glucuronides. amazonaws.com These metabolites are considered clinically inactive. openaccessjournals.com
The primary metabolic pathways for milnacipran are Phase II conjugation, specifically glucuronidation, and N-dealkylation. researchgate.netopenaccessjournals.com Glucuronidation involves the direct conjugation of milnacipran to form carbamoyl-O-glucuronides. researchgate.netnih.govresearchgate.net This process accounts for a significant portion of the metabolized drug. researchgate.net N-dealkylation results in the formation of N-desethyl milnacipran. amazonaws.comresearchgate.net In preclinical animal models, these pathways lead to the formation of the inactive l-milnacipran and d-milnacipran carbamoyl-O-glucuronides and N-desethyl milnacipran. amazonaws.comnih.gov
Elimination Pathways and Excretion Kinetics in Animal Models
The primary route of elimination for milnacipran and its metabolites is through renal excretion. amazonaws.comopenaccessjournals.com In all animal species studied, excretion is rapid, with the majority of an administered dose being excreted in the urine within 24 hours. amazonaws.com A large proportion of the drug is excreted as unchanged milnacipran. amazonaws.comnih.govresearchgate.net In rats, there is some evidence suggesting enterohepatic circulation of milnacipran or its metabolites. amazonaws.com The plasma elimination half-life (t½) is rapid across all studied animal species, generally falling between 1.5 and 2.5 hours. amazonaws.com One study in rats reported a half-life of 2.3 hours. mdpi.com
Table 2: Elimination Half-Life of Milnacipran in Animal Models
| Species | Elimination Half-Life (t½) (hours) |
|---|---|
| Mouse | ~1.5-2.5 |
| Rat | ~1.5-2.5 (reported as 2.3 in one study) |
| Dog | ~1.5-2.5 |
| Rabbit | ~1.5-2.5 |
Data compiled from preclinical studies. amazonaws.commdpi.com
Comparative Pharmacokinetic Analysis with Related Compounds in Animal Models
When compared to other serotonin-norepinephrine reuptake inhibitors (SNRIs), milnacipran exhibits distinct pharmacokinetic properties in animal models. Unlike duloxetine (B1670986), which undergoes metabolism by the cytochrome P450 system, milnacipran has minimal interaction with these enzymes. openaccessjournals.com This suggests a lower potential for drug-drug interactions. researchgate.net The binding and reuptake inhibition profile of milnacipran has been noted to more closely resemble that of tricyclic antidepressants (TCAs) than that of duloxetine. openaccessjournals.com While milnacipran blocks serotonin (B10506) and norepinephrine (B1679862) reuptake with roughly equal affinity, duloxetine and venlafaxine (B1195380) show a higher selectivity for the serotonin transporter. cambridge.org Milnacipran's low plasma protein binding (13%) is also lower than that of venlafaxine and duloxetine. nih.gov
Structure Activity Relationships Sar and Rational Design of Analogues
Conformational Analysis of Milnacipran (B1663801) Hydrochloride
The specific three-dimensional arrangement, or conformation, of the milnacipran molecule is a critical determinant of its pharmacological activity. wikipedia.org Researchers have employed various techniques to elucidate the preferred conformation of milnacipran and to develop a pharmacophore model that guides the design of new, potentially more effective analogues.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy has been a key tool in determining the conformation of milnacipran in an aqueous solution, mimicking the biological environment. nih.govdrugbank.com These studies have been instrumental in establishing a pharmacophore model. nih.govdrugbank.com This model is consistent with the results of structure-activity relationship studies, providing a coherent picture of how milnacipran interacts with its targets. nih.govdrugbank.com The insights gained from NMR have been crucial for designing conformationally restricted analogues, where the molecule's flexibility is limited to favor the active conformation. researchgate.net
Molecular Modeling and Pharmacophore Development
Based on the conformational analysis from techniques like NMR, a pharmacophore model for milnacipran derivatives has been established. nih.govdrugbank.com This model identifies the essential structural features required for potent inhibition of monoamine transporters. The key elements of the milnacipran pharmacophore are believed to be the spatial arrangement of the phenyl group, the aminomethyl group, and the diethylamide moiety. researchgate.net The conformation of milnacipran is a vital component of its pharmacophore, and any alterations to its stereochemistry can significantly impact its interaction with both norepinephrine (B1679862) and serotonin (B10506) transporters. wikipedia.org This model serves as a blueprint for the rational design of new analogues with improved properties.
Synthesis and Evaluation of Milnacipran Derivatives as Monoamine Transporter Inhibitors
Building on the pharmacophore model, medicinal chemists have synthesized and evaluated numerous derivatives of milnacipran to explore the SAR and identify compounds with enhanced potency or selectivity.
Modification Strategies for Enhanced Potency or Selectivity
Various modifications to the milnacipran scaffold have been investigated to improve its activity at SERT and NET. researchgate.net Strategies have included:
N-alkylation and N-acylation: Modifications at the nitrogen atom of the aminomethyl group have been explored. For instance, N-methylation of milnacipran has been shown to decrease both norepinephrine and serotonin activity. wikipedia.org
Aromatic substitution: Introducing substituents on the phenyl ring can influence potency and selectivity. Substitution on the phenyl group of the (1S,2R)-isomer has been found to have a negative effect on norepinephrine activity. wikipedia.org
Modifications of the amide group: Alterations to the N,N-diethylamide moiety have also been studied. Research on different secondary amides has indicated that π electrons are important for the interaction between the ligands and the transporters. wikipedia.org For example, introducing a phenyl group in place of one of the ethyl groups showed an effect on norepinephrine transporters. wikipedia.org Furthermore, incorporating an allylic double bond in the amide substituents led to a significant improvement in activity at both NET and SERT. wikipedia.org
Heteroaromatic groups: A series of milnacipran analogues containing a heteroaromatic group were synthesized, with many exhibiting higher potency than milnacipran at NET and NET/SERT without a significant change in lipophilicity. researchgate.net For example, the derivative R-26f was found to be about 10-fold more potent than milnacipran, with IC₅₀ values of 8.7 nM at NET and 26 nM at SERT. researchgate.net
These studies have led to the discovery of potent analogues, such as compound 9k, which is a potent NET inhibitor, and compounds 9s and 9u, which are potent inhibitors of both NET and SERT. nih.govdrugbank.com Another derivative, 15l, exhibited IC₅₀ values of 1.7 nM at NET and 25 nM at SERT, making it 20- and 13-fold more potent, respectively, than (1S,2R)-milnacipran. researchgate.net
Table 1: Activity of Selected Milnacipran Derivatives
| Compound | Target(s) | IC₅₀ (nM) at NET | IC₅₀ (nM) at SERT | Potency vs. (1S,2R)-Milnacipran |
|---|---|---|---|---|
| R-26f | NET/SERT | 8.7 | 26 | ~10-fold more potent at NET |
| 15l | NET/SERT | 1.7 | 25 | 20-fold more potent at NET, 13-fold more potent at SERT |
| Compound 4 | NET/SERT | 8.4 | 8.3 | Higher binding affinity at SERT than milnacipran |
| Compound 5 | NET/SERT | 1.7 | 25 | Higher binding affinity at SERT than milnacipran |
Stereochemical Considerations and Enantiomeric Purity (e.g., Levomilnacipran)
Milnacipran has two chiral centers, meaning it exists as different stereoisomers. researchgate.net The commercially available drug is a racemic mixture of the two cis-isomers: (1S,2R)-milnacipran (levomilnacipran) and (1R,2S)-milnacipran (dextromilnacipran). researchgate.netmdpi.com
Stereochemistry is a critical factor in the activity of milnacipran. mdpi.com The therapeutic activity resides primarily in the (1S,2R)-isomer, levomilnacipran (B1675123). wikipedia.org This enantiomer is a more potent inhibitor of both norepinephrine and serotonin reuptake compared to its (1R,2S) counterpart. mdpi.comnih.gov Specifically, levomilnacipran has been shown to have at least a 10-fold higher affinity for both human and rat NET and SERT than its enantiomer. nih.gov This enhanced activity led to the development and FDA approval of levomilnacipran as a single-enantiomer drug for the treatment of major depressive disorder. mdpi.comacs.org The use of the pure enantiomer can offer advantages such as a more selective pharmacological profile. researchgate.netmdpi.com
Correlation of Structural Features with Monoamine Transporter Binding Affinities
A clear correlation exists between the structural features of milnacipran and its derivatives and their binding affinities for monoamine transporters. In vitro studies have demonstrated that both milnacipran and duloxetine (B1670986) are potent inhibitors of serotonin and norepinephrine uptake. nih.govresearchgate.net However, milnacipran exhibits a different selectivity profile compared to other SNRIs like venlafaxine (B1195380) and duloxetine. nih.govnih.gov While venlafaxine and duloxetine are more selective for SERT, milnacipran has a more balanced affinity for both SERT and NET, and in some studies, it has shown a slight preference for NET. nih.govnih.govnih.gov
The unique cyclopropane (B1198618) ring of milnacipran imposes conformational constraints that are crucial for its activity. researchgate.net The relative orientation of the phenyl, aminomethyl, and diethylcarboxamide groups is key to its interaction with the binding sites of the transporters. Chirality is a major determinant of both inhibitory activity and selectivity for monoamine transporters. pnas.org The superior activity of the (1S,2R)-enantiomer (levomilnacipran) highlights the importance of the specific stereochemical arrangement for optimal binding. nih.gov
Table 2: Binding Affinities (Ki, nM) of Milnacipran and Other SNRIs for Human Monoamine Transporters
| Compound | hSERT | hNET | hDAT | NET/SERT Selectivity Ratio |
|---|---|---|---|---|
| Milnacipran | 235 | 90 | >10,000 | 0.38 |
| Levomilnacipran | 105 | 16 | 9,100 | 0.15 |
| Duloxetine | 1.2 | 8.1 | 320 | 6.75 |
| Venlafaxine | 28 | 860 | 4,200 | 30.71 |
Data compiled from various sources.
Identification of Novel Analogs for Mechanistic Probes
The development of novel analogs of milnacipran extends beyond the goal of creating more effective therapeutics; it is a critical endeavor for generating mechanistic probes. These specialized molecules are designed to investigate the intricate details of drug-target interactions, such as defining the binding pocket, understanding the basis of transporter selectivity, and exploring potential polypharmacology. By systematically modifying the milnacipran scaffold, researchers have created powerful tools to dissect the function of monoamine transporters and other related receptors.
One primary focus has been the modification of the phenyl group of milnacipran to probe its role in binding affinity and selectivity for the serotonin transporter (SERT) and norepinephrine transporter (NET). A series of analogs incorporating heteroaromatic groups in place of the phenyl ring has been synthesized and studied. nih.gov This research led to the identification of compounds with significantly higher potency than the parent molecule. nih.gov For example, the analog R-26f was found to be approximately 10-fold more potent than milnacipran, exhibiting IC₅₀ values of 8.7 nM at NET and 26 nM at SERT. nih.govresearchgate.net
Further exploration in this area led to the characterization of thien-2-yl 1S,2R-milnacipran analogues. nih.gov These compounds were designed to enhance potency while preserving the low molecular weight and moderate lipophilicity that are key features of milnacipran. nih.gov A standout from this series, compound 5c , demonstrated IC₅₀ values of 2.3 nM at NET and 32 nM at SERT, representing a greater than 10-fold improvement in potency compared to 1S,2R-milnacipran. nih.govresearchgate.net Such potent analogs serve as high-affinity probes to study the structural and conformational requirements for ligand binding within the transporters.
Table 1: Comparative Potency of Milnacipran Analogs at Monoamine Transporters
| Compound | Target | IC₅₀ (nM) | Fold-Increase in Potency vs. Parent Compound |
|---|---|---|---|
| 1S,2R-Milnacipran | NET | 77 | - |
| SERT | 420 | - | |
| R-26f nih.govresearchgate.net | NET | 8.7 | ~8.9x |
| SERT | 26 | ~16.2x | |
| Compound 5c nih.govresearchgate.net | NET | 2.3 | ~33.5x |
The rational design of milnacipran analogs has also been employed to investigate the compound's broader pharmacological profile. While primarily a SERT/NET inhibitor, milnacipran is known to be a weak NMDA receptor antagonist. acs.org To explore and potentially enhance this activity, conformationally restricted analogs were designed. acs.org This research identified (1S,2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N-diethylcyclopropanecarboxamide (compound 2d) as a potent NMDA receptor channel blocker with a Kᵢ value of 0.29 μM. acs.org This analog acts as a specific mechanistic probe to study the interactions of this chemical scaffold with the NMDA receptor, identifying it as a new class of open channel blocker for this receptor. acs.org
Table 2: Activity of a Conformationally Restricted Milnacipran Analog at the NMDA Receptor
| Compound | Target | Kᵢ (μM) | Mechanism of Action |
|---|
| Compound 2d acs.org | NMDA Receptor | 0.29 | Open channel blocker |
Furthermore, synthetic efforts have produced milnacipran analogs designed to probe a wider spectrum of monoamine transporters. By varying the aromatic moiety, researchers developed a naphthyl analog of milnacipran. The (-)-(1R,2S)-naphthyl analog, referred to as compound 8h , was identified as a potent triple reuptake inhibitor, showing significant inhibition of the dopamine (B1211576) transporter (DAT) in addition to SERT and NET. nih.gov This type of probe is invaluable for studying the biological consequences of concurrently inhibiting all three major monoamine transporters.
Synthetic Methodologies for Milnacipran Hydrochloride and Its Analogues
Conventional Synthetic Routes and Chemical Transformations
Conventional syntheses of milnacipran (B1663801) hydrochloride typically commence from readily available starting materials like phenylacetonitrile (B145931) and involve a sequence of reactions to build the cyclopropane (B1198618) core and introduce the aminomethyl and diethylcarboxamide moieties. patsnap.com These routes, while established, often involve multiple steps and sometimes require harsh reaction conditions. google.com
A common strategy involves the alkylation of phenylacetonitrile with a suitable three-carbon electrophile, followed by cyclization to form the cyclopropane ring. Subsequent functional group manipulations, including amidation and reduction, lead to the final product. For instance, a patented route describes a five-step reaction sequence starting from an existing compound to generate an intermediate which is then reduced and salted to yield milnacipran hydrochloride. patsnap.comgoogle.com
Another conventional approach begins with the reaction of phenylacetonitrile and epichlorohydrin (B41342) in the presence of a base, followed by treatments to form a lactone intermediate. researchgate.netgoogle.com This lactone is then reacted with diethylamine (B46881) to form an amide-alcohol, which is subsequently converted to a chlorinated amide. Reaction with a phthalimide (B116566) salt, followed by hydrolysis, yields milnacipran. researchgate.net
Reductive Amination Strategies
Reductive amination represents a key transformation in several synthetic routes to this compound, providing an efficient method for introducing the primary amine. doaj.orgjournament.comrsc.org This strategy often involves the conversion of an aldehyde intermediate to the corresponding primary amine. doaj.orgresearchgate.net An efficient synthesis utilizing this approach has been reported, highlighting the use of water-soluble reagents to achieve a high yield of the primary amine, thereby reducing the number of steps and the formation of by-products. researchgate.netdoaj.orgresearchgate.net
The process typically starts with an intermediate aldehyde, which is reacted with an amine source, followed by reduction. The choice of reducing agent is critical for the success of the reaction. For example, sodium cyanoborohydride has been employed for this transformation. researchgate.net The reaction conditions, including temperature and pH, are carefully controlled to optimize the yield of the desired amine. researchgate.netresearchgate.net Research has shown that a temperature range of 70-75°C is optimal for the reductive amination of the aldehyde intermediate in one reported synthesis. researchgate.net
Cyclopropanation Reactions
The construction of the cyclopropane ring is a pivotal step in the synthesis of milnacipran. Various cyclopropanation methods have been employed, with the Simmons-Smith reaction and metal-catalyzed reactions of diazo compounds being prominent examples. researchgate.netmdpi.com
The Simmons-Smith cyclopropanation is a widely used method for converting alkenes into cyclopropanes stereospecifically. researchgate.netmdpi.com This reaction typically involves an organozinc carbenoid, generated from diiodomethane (B129776) and a zinc-copper couple. mdpi.com The reaction's rate and efficiency can be influenced by factors such as the solvent and substituents on the alkene substrate. mdpi.com Asymmetric versions of the Simmons-Smith reaction have been developed to achieve enantioselective synthesis of cyclopropane-containing molecules like milnacipran. oup.com
Another important approach involves the intramolecular cyclopropanation of diazo compounds. For instance, the intramolecular cyclopropanation of allyl diazophenylacetate provides a rapid method for generating the bicyclic lactone core structure found in milnacipran synthesis. cardiff.ac.uk
Advanced Synthetic Approaches and Process Optimization
To address the challenges of conventional syntheses, such as scalability and the use of hazardous reagents, advanced synthetic approaches have been developed. These include the use of metal catalysis and flow chemistry to improve efficiency, safety, and scalability.
Metal-Catalyzed Reaction Development
Transition-metal catalysis plays a significant role in modern organic synthesis and has been applied to the synthesis of milnacipran and its analogues. sioc-journal.cn Metal-catalyzed reactions offer efficient and selective methods for key bond formations.
One notable application is in asymmetric cyclopropanation reactions. For example, copper and rhodium complexes are effective catalysts for the reaction of alkenes with diazo compounds to form cyclopropanes. nih.gov Furthermore, a copper(I) chloride-catalyzed one-pot method for the synthesis of cyano aziridines from α,β-unsaturated nitriles has been reported, which can serve as a building block for milnacipran synthesis. wiley.com
Recent advancements have also explored the use of iridium-catalyzed enantioselective C(sp³)—H borylation of aminocyclopropanes, which could provide a novel route to chiral milnacipran analogues. sioc-journal.cn Additionally, palladium-catalyzed reactions have been utilized in the synthesis of related antidepressant molecules, suggesting potential applications in milnacipran synthesis as well. nih.gov
Flow Chemistry Applications for Scalable Synthesis of Intermediates
Flow chemistry has emerged as a powerful tool for the safe and scalable synthesis of chemical intermediates, particularly those involving hazardous reagents like diazo compounds. acs.orgcardiff.ac.uk The preparation of a key intermediate for milnacipran analogues has been successfully demonstrated using continuous flow technology. acs.orgcardiff.ac.uk
In this approach, a diazo reagent is synthesized, purified, and dried in a continuous flow system before being used in a semi-batch mode for an intramolecular cyclopropanation reaction. acs.orgcardiff.ac.uk This methodology allows for better control of reaction parameters, improved safety by minimizing the accumulation of unstable intermediates, and enhanced scalability. acs.org Different separation techniques in flow have also been compared to optimize the production of pure diazo reagents for this synthesis. acs.orgcardiff.ac.uk
Stereoselective Synthesis of Milnacipran Isomers
Milnacipran is a chiral molecule, and its therapeutic activity resides primarily in the (1S, 2R)-enantiomer, known as levomilnacipran (B1675123). mdpi.com Therefore, the stereoselective synthesis of this specific isomer is of significant importance.
Several strategies have been developed to achieve the enantioselective synthesis of milnacipran isomers. One approach involves the use of chiral catalysts in key steps, such as the Simmons-Smith cyclopropanation. oup.com For example, an enantioselective Simmons-Smith cyclopropanation catalyzed by a disulfonamide derived from an α-amino acid has been used in the asymmetric synthesis of optically active milnacipran. oup.com
Another powerful strategy is biocatalysis, where enzymes are used to catalyze stereoselective transformations. A highly active and enantioselective formal synthesis of levomilnacipran has been achieved using an engineered cytochrome P450 enzyme. nih.govnih.gov This engineered enzyme, BM3-Hstar, catalyzes the cyclopropanation of N,N-diethyl-2-phenylacrylamide with high efficiency and stereoselectivity, even under aerobic conditions. nih.govnih.gov This chemoenzymatic approach offers a mild and efficient alternative to traditional chemical methods. nih.gov
Purification and Characterization Techniques for Synthetic Intermediates and Final Product
The synthesis of this compound involves several stages where purification of intermediates and the final active pharmaceutical ingredient (API) is crucial to ensure high purity and removal of process-related impurities. A variety of analytical techniques are employed to characterize these compounds and confirm their structural integrity.
Purification Techniques
Purification of this compound and its synthetic precursors is achieved through standard and advanced laboratory techniques. The choice of method depends on the physical and chemical properties of the compound and the nature of the impurities.
Crystallization and Recrystallization: This is a fundamental technique used for the purification of solid intermediates and the final this compound product. The process involves dissolving the crude material in a suitable solvent or a mixture of solvents at an elevated temperature and then allowing it to cool, which leads to the formation of crystals of the purified compound, leaving impurities behind in the mother liquor. For instance, after synthesis, this compound can be precipitated from a solution, and this precipitate can be collected by filtration. google.comepo.org Solvents such as isopropanol (B130326) and methyl isobutyl ketone (MIBK) have been utilized in the final crystallization steps to obtain high-purity levomilnacipran HCl. epo.org One process describes suspending racemic this compound in a mixture of an aqueous solution and dichloromethane, followed by basification and extraction to yield the free base, which can then be further purified. epo.org
Column Chromatography: This technique is extensively used for the purification of synthetic intermediates. In one synthetic approach, an intermediate was purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent. researchgate.net This method is effective for separating compounds with different polarities.
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For the isolation of specific impurities for characterization purposes, preparative HPLC is a powerful tool. An unknown impurity in this compound was successfully isolated using a Prep-HPLC method. tandfonline.comtandfonline.com This technique allows for the collection of pure fractions of the target compound and any impurities present in the synthetic mixture. The use of a volatile buffer, such as ammonium (B1175870) acetate, is preferred in Prep-HPLC to simplify the removal of the mobile phase from the collected fractions. tandfonline.com
Characterization Techniques
A comprehensive characterization of synthetic intermediates and the final this compound is essential to confirm the identity, purity, and structure of the synthesized molecules. This is typically achieved using a combination of chromatographic and spectroscopic methods.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are the most widely used analytical techniques for assessing the purity of this compound and for the detection and quantification of related substances and degradation products. researchgate.netscirp.org These methods are known for their high sensitivity, specificity, and accuracy.
Several reversed-phase (RP) HPLC methods have been developed. tandfonline.comresearchgate.net A typical RP-HPLC method might use a C18 or C8 column with a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). tandfonline.comscirp.orgresearchgate.netindexcopernicus.com Detection is commonly performed using a UV detector at a wavelength of around 210 nm or 220 nm. tandfonline.comresearchgate.netnih.gov Stability-indicating UPLC methods have also been developed, which are capable of separating milnacipran from its potential impurities and degradation products formed under various stress conditions (hydrolytic, oxidative, photolytic, and thermal). scirp.orgnih.gov
The following table summarizes the conditions for a representative HPLC method for the analysis of this compound.
| Parameter | Conditions |
| Column | Kromasil C18 (100 x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Potassium phosphate buffer (pH 3.3) and methanol (55:45, v/v) |
| Flow Rate | 1.0 ml/min |
| Detection | UV at 220 nm |
| This table is based on data from a study on the estimation of milnacipran in tablet dosage forms. researchgate.net |
Spectroscopic Techniques:
UV-Visible Spectrophotometry: Simple and cost-effective UV-Visible spectrophotometric methods have been developed for the quantitative estimation of this compound in bulk and pharmaceutical dosage forms. ajrconline.orgrjptonline.org These methods are based on the measurement of light absorption by the molecule in a specific solvent. The maximum absorbance (λmax) for this compound in 0.1 N HCl or phosphate buffer (pH 6.8) has been reported to be around 223 nm. ajrconline.orgrjptonline.org The linearity of Beer's law is often observed in a specific concentration range, allowing for quantitative analysis. ajrconline.orgrjptonline.org
The following table presents data from a UV spectrophotometric method validation for this compound.
| Parameter | Finding | Reference |
| Solvent | 0.1 N HCl | rjptonline.org |
| λmax | 223 nm | rjptonline.org |
| Linearity Range | 2-40 µg/mL | rjptonline.org |
| Correlation Coefficient (r²) | 0.991 | rjptonline.org |
| LOD | 0.41 µg/mL | rjptonline.org |
| LOQ | 1.24 µg/mL | rjptonline.org |
Infrared (IR) Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the milnacipran molecule and its intermediates. This technique was instrumental in the characterization of an isolated impurity, helping to elucidate its structure as 1-phenyl-3-azabicyclo[3.1.0]hexan-2-one. tandfonline.comtandfonline.com
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for structural confirmation. It has been used in conjunction with liquid chromatography (LC-MS) to confirm the identity of milnacipran and its intermediates. researchgate.net For instance, an intermediate in a synthetic pathway showed an (M+1) peak at 246.26 in the LC-MS spectrum, confirming its molecular weight. researchgate.net Mass spectrometry was also a key tool in the structural elucidation of the 1-phenyl-3-azabicyclo[3.1.0]hexan-2-one impurity. tandfonline.comtandfonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the carbon-hydrogen framework of a molecule. It is an indispensable tool for the structural confirmation of synthetic intermediates and the final this compound. The chemical shifts, splitting patterns, and integration of the signals in the NMR spectrum allow for the precise assignment of protons and carbons in the molecular structure. NMR was used to confirm the structure of a synthetic intermediate, with specific proton signals and their multiplicities being reported. researchgate.net It was also vital in the complete characterization of the isolated impurity, 1-phenyl-3-azabicyclo[3.1.0]hexan-2-one. tandfonline.comtandfonline.com
Other Techniques:
Melting Point: The melting point of a crystalline solid is a useful indicator of its purity. A sharp melting point range typically suggests a pure compound. The melting point of an isolated impurity of milnacipran was determined to be in the range of 90–92 °C. tandfonline.com
X-ray Powder Diffraction (XRPD): XRPD is used to characterize the crystalline form of a solid material. A patent application includes the characterization of a crystalline form of this compound by its XRPD pattern. google.com
Preclinical Neuropharmacological Investigations and Translational Research Models
Evaluation in Animal Models of Mood-Related Behaviors
Milnacipran (B1663801) has been assessed in several established rodent models that mimic aspects of human depression and anxiety.
The Forced Swimming Test (FST) and the Tail Suspension Test (TST) are widely used behavioral despair models to screen for potential antidepressant activity. In these tests, the duration of immobility is measured, with a reduction in immobility time considered an indicator of antidepressant-like effect.
Milnacipran has consistently demonstrated efficacy in these models. Studies in rats and mice have shown that milnacipran significantly reduces the duration of immobility in both the FST and TST. nih.govselleckchem.comtargetmol.com For instance, in rats, milnacipran administered orally at doses of 30 and 60 mg/kg significantly decreased immobility time in the FST. selleckchem.comtargetmol.com This effect is thought to be mediated by its dual inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake. A study investigating the chronopharmacological aspects of milnacipran found that in rats, a morning administration led to a dose-dependent reduction of immobility and increased swimming behavior, suggesting a greater activation of the serotonergic system. jst.go.jp Conversely, an evening administration resulted in a dose-dependent increase in climbing behavior, indicating a more pronounced effect on the noradrenergic system. jst.go.jp
| Dose (mg/kg, p.o.) | Effect on Immobility Time | Primary Behavioral Change | Associated Neurotransmitter System | Source |
|---|---|---|---|---|
| 30 | Significantly Reduced | Increased Swimming | Serotonergic (Morning) | selleckchem.comtargetmol.comjst.go.jp |
| 60 | Significantly Reduced | Increased Climbing | Noradrenergic (Evening) | selleckchem.comtargetmol.comjst.go.jp |
The learned helplessness paradigm is an animal model of depression where an animal is subjected to inescapable stress, leading to a state of passivity and failure to cope with subsequent stressors. Antidepressant treatments can reverse this learned helplessness. Milnacipran has shown efficacy in this model, further supporting its antidepressant profile. researchgate.net In a study on learned helplessness rats, repeated administration of milnacipran was found to decrease the number of Fos-immunoreactive cells in the infralimbic prefrontal cortex, the nucleus accumbens shell, and the hippocampal CA1 region, while increasing Fos counts in the lateral septum. scirp.org
Bilateral olfactory bulbectomy in rats induces a range of behavioral and neurochemical changes that are reversed by chronic, but not acute, antidepressant treatment. These changes include hyperactivity in a novel environment, which is a key measure in this model. Chronic administration of milnacipran has been shown to attenuate the hyperactivity observed in olfactory bulbectomized rats. nih.govnih.gov For example, chronic treatment with milnacipran at doses of 30 and 40 mg/kg was effective in reversing the "open-field" deficit associated with olfactory bulbectomy after 14 days of treatment. nih.gov Furthermore, subchronic treatment with milnacipran was found to be effective in improving hyperemotional behavior in these rats. nih.gov
Chronopharmacology, the study of how the timing of drug administration influences its effects, has revealed interesting aspects of milnacipran's activity. In animal models, the antidepressant-like effects of milnacipran can vary depending on the time of day it is administered. taylorandfrancis.com A study in rats using the FST demonstrated that milnacipran's effects differed between morning and evening administrations. jst.go.jp Morning doses were associated with increased swimming, suggesting a primary serotonergic mechanism, while evening doses led to increased climbing, indicative of a noradrenergic effect. jst.go.jp These findings suggest that the circadian rhythms of the serotonergic and noradrenergic systems may influence the therapeutic actions of milnacipran. jst.go.jpresearchgate.net
Assessment in Animal Models of Nociception and Pain Pathways
Milnacipran's efficacy in managing chronic pain conditions has been substantiated through various animal models of nociception.
Neuropathic pain, caused by damage to the nervous system, is often modeled in animals through procedures like spinal nerve ligation (SNL). Milnacipran has demonstrated significant antiallodynic (reduction of pain from non-painful stimuli) and antihyperalgesic (reduction of increased sensitivity to pain) effects in these models. nih.govpainresearch.or.krmdpi.com In a rat SNL model, intrathecal administration of milnacipran produced a dose-dependent antiallodynic effect. painresearch.or.kr This analgesic effect is believed to be mediated by the enhancement of descending inhibitory pain pathways in the spinal cord through the dual reuptake inhibition of serotonin and norepinephrine. openaccessjournals.comnih.gov The antinociceptive effects of milnacipran in these models were attenuated by the co-administration of antagonists for α2-adrenoceptors and 5-HT receptors, confirming the involvement of both noradrenergic and serotonergic systems. nih.gov
| Animal Model | Route of Administration | Observed Effect | Proposed Mechanism | Source |
|---|---|---|---|---|
| Spinal Nerve Ligation (Rat) | Intrathecal | Dose-dependent antiallodynia | Activation of spinal 5-HT and noradrenergic systems | painresearch.or.kropenaccessjournals.comnih.gov |
| Chronic Constriction Injury (Rat) | Intraperitoneal | Antihyperalgesia | Enhancement of descending inhibitory pain pathways | mdpi.com |
Inflammatory Pain Models (e.g., Arthritic Models)
Milnacipran has demonstrated efficacy in animal models of inflammatory pain, suggesting its potential for treating conditions like arthritis. researchgate.net In a study utilizing a model of arthritic pain in rats, milnacipran was evaluated for its anti-allodynic effects. researchgate.net The compound was found to be significantly and dose-dependently active against the decrease in paw withdrawal threshold induced by complete Freund's adjuvant, a substance used to induce an inflammatory response. researchgate.net Specifically, it was effective against both low and high-pressure levels applied to the paw. researchgate.net These findings in rodent models suggest that milnacipran could be beneficial in managing painful conditions associated with chronic inflammation. researchgate.net
Another common model for inflammatory pain is the formalin test, which involves injecting a dilute solution of formalin into the paw of a rodent, inducing a biphasic pain response. The second phase of this response is associated with inflammatory processes and central sensitization. nih.gov In this model, milnacipran dose-dependently reduced paw licking behavior during the late phase, which corresponds to inflammatory pain. nih.gov This effect highlights its potential to alleviate pain with an inflammatory and central sensitization component. nih.gov
Stress-Induced Hyperalgesia Models (e.g., Intermittent Cold Stress)
Chronic stress is a known contributor to the development and exacerbation of pain conditions. Animal models of stress-induced hyperalgesia are therefore valuable for evaluating potential analgesics. Milnacipran has been investigated in models such as intermittent cold stress (ICS), which is considered a model for fibromyalgia-like pain. mdpi.com In mice subjected to ICS, which leads to long-lasting and generalized pain, intrathecal administration of milnacipran showed potent anti-hyperalgesic effects. mdpi.com This suggests that by elevating levels of serotonin and norepinephrine in the descending pain-inhibitory pathways, milnacipran can counteract the heightened pain sensitivity induced by chronic stress. mdpi.com
Furthermore, in a rat model where repeated swim stress induced long-term cutaneous hyperalgesia, milnacipran demonstrated anti-nociceptive efficacy. researchgate.net Another study compared milnacipran to other compounds in a stress-induced ultrasonic vocalization (USV) model in rats. In this model, which assesses the emotional response to a conditioned stressor, milnacipran was the most potent and efficacious compound at reducing the number of stress-induced vocalizations. nih.gov
Mechanistic Studies of Neurobiological Effects in Animal Systems
To understand how milnacipran exerts its effects, researchers have conducted various mechanistic studies in animal systems, focusing on its interaction with neuroreceptors and its influence on gene and protein expression in the brain.
Receptor Occupancy Studies in vivo
In vivo receptor occupancy studies aim to determine the extent to which a drug binds to its target receptors in a living organism. While specific quantitative in vivo receptor occupancy data for milnacipran from publicly available research is limited, its mechanism of action is well-established through other preclinical methods. Milnacipran is a dual reuptake inhibitor of norepinephrine and serotonin. tga.gov.au It exhibits a relatively balanced inhibition of both serotonin and norepinephrine transporters. researchgate.net Unlike many other antidepressants, milnacipran has no significant affinity for various other receptors, including serotonergic, adrenergic, muscarinic, or histaminergic receptors, which is thought to contribute to its specific pharmacological profile. tga.gov.auresearchgate.net
Gene Expression and Proteomic Analysis in Brain Tissues
The administration of milnacipran has been shown to alter the expression of various genes and proteins in the brain, providing insights into its neurobiological effects.
In one study, the acute injection of milnacipran hydrochloride was found to affect the mRNA expression of nitric oxide synthase (NOS) subtypes in different brain regions of rats. researchgate.net Another study investigated the long-term effects of milnacipran on gene expression in the brains of mice with selective inactivation of α1-adrenergic receptor subtypes. The findings indicated that the inactivation of the α1D subtype modulated the molecular effects of milnacipran in a sex-dependent manner, highlighting the complexity of its mechanism of action. preprints.org
Furthermore, research in mice has shown that milnacipran can increase the gene expression of hypothalamic proopiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART). physiology.org These neuropeptides are involved in regulating feeding and energy homeostasis. physiology.org Proteomic analysis, a large-scale study of proteins, is a developing area of research for understanding the effects of drugs like milnacipran. While specific comprehensive proteomic studies focused solely on milnacipran's effects on brain tissue are not widely detailed in the provided context, this approach holds promise for further elucidating its complex downstream effects on cellular function. The field of proteomics is increasingly being used to study brain tissue in various neurological conditions, and similar methodologies could be applied to understand the long-term neuroadaptations following milnacipran treatment. frontiersin.org
Exploration of Novel Preclinical Applications
Beyond its established roles, preclinical research continues to explore new potential therapeutic avenues for milnacipran and its enantiomers.
Investigation of Beta-Site Amyloid Precursor Protein Cleaving Enzyme-1 (BACE-1) Inhibition by Levomilnacipran (B1675123)
A novel area of investigation is the potential role of levomilnacipran, the more active enantiomer of milnacipran, in the context of Alzheimer's disease. wikipedia.org Research has explored its ability to inhibit Beta-Site Amyloid Precursor Protein Cleaving Enzyme-1 (BACE-1). wikipedia.orgnih.gov BACE-1 is a key enzyme involved in the production of amyloid-β plaques, a hallmark of Alzheimer's disease. nih.govresearchgate.net
Molecular docking studies have suggested that levomilnacipran can interact with crucial active site residues of BACE-1, namely D32 and D228. nih.gov This interaction suggests a potential to inhibit the enzyme's activity. nih.gov The free energy of binding for the interaction between levomilnacipran and BACE-1 was found to be -8.25 kcal/mol in one computational study, indicating a favorable interaction. nih.gov These preclinical findings propose that levomilnacipran might act as a dual inhibitor of both the serotonin transporter (SERT) and BACE-1, which could form the basis for a novel therapeutic strategy for conditions where depression and Alzheimer's disease are comorbid. nih.govresearchgate.net
Table of Findings from Preclinical Studies:
| Model/Study Type | Animal Model | Key Findings | Reference |
| Inflammatory Pain | Rat (Arthritic Model) | Dose-dependently active against pressure-induced paw withdrawal. | researchgate.net |
| Inflammatory Pain | Rat (Formalin Test) | Attenuated paw licking in the late (inflammatory) phase. | nih.gov |
| Stress-Induced Hyperalgesia | Mouse (Intermittent Cold Stress) | Potent anti-hyperalgesic effects with intrathecal administration. | mdpi.com |
| Stress-Induced Hyperalgesia | Rat (Swim Stress) | Demonstrated anti-nociceptive efficacy. | researchgate.net |
| Stress-Induced Vocalization | Rat | Most potent and efficacious at reducing stress-induced vocalizations. | nih.gov |
| Gene Expression | Rat | Altered mRNA expression of nitric oxide synthase subtypes in the brain. | researchgate.net |
| Gene Expression | Mouse | Increased hypothalamic POMC and CART gene expression. | physiology.org |
| BACE-1 Inhibition (Computational) | N/A | Levomilnacipran interacts with key residues of the BACE-1 enzyme. | nih.gov |
Advanced Research Methodologies and Analytical Techniques
In Vitro Assay Systems for Transporter and Receptor Profiling
In vitro assays are fundamental in characterizing the pharmacological properties of milnacipran (B1663801) hydrochloride, particularly its affinity and activity at serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters. These assays provide crucial data on the compound's potency and selectivity.
Radioligand Binding Assays
Radioligand binding assays are utilized to determine the affinity of milnacipran hydrochloride for specific neurotransmitter transporters. These assays measure the displacement of a radiolabeled ligand from its target transporter by the drug. Research has shown that milnacipran has a distinct binding profile. Unlike some other SNRIs, milnacipran exhibits a higher affinity for the serotonin transporter in binding assays, with a ratio of affinity for SERT over NET being 2.61.
| Transporter | Binding Affinity (Ki, nM) |
| Serotonin Transporter (SERT) | Data not consistently reported as specific Ki values in the provided search results |
| Norepinephrine Transporter (NET) | Data not consistently reported as specific Ki values in the provided search results |
Synaptosomal Uptake Assays
Synaptosomal uptake assays measure the functional inhibition of neurotransmitter reuptake into nerve terminals (synaptosomes). These assays provide a more direct measure of the drug's potency as a reuptake inhibitor. For milnacipran, these studies have demonstrated a potent and relatively balanced inhibition of both serotonin and norepinephrine uptake.
In studies using synaptosomes from the rat cerebral cortex, milnacipran selectively inhibited the uptake of [3H]serotonin and [3H]noradrenaline with similar potencies. The 50% inhibitory concentrations (IC50) were determined to be 28.0 nM for serotonin and 29.6 nM for noradrenaline, respectively fda.gov. Another study reported IC50 values of 420 nM for SERT and 77 nM for NET selleckchem.com. This indicates that while milnacipran is a potent inhibitor of both transporters, its potency can vary depending on the experimental conditions. Furthermore, milnacipran has been shown to have no significant affinity for various other neuroreceptors in these assay systems fda.govnih.gov.
Table 1: Inhibitory Potency of Milnacipran in Synaptosomal Uptake Assays
| Neurotransmitter Transporter | IC50 (nM) - Study 1 fda.gov | IC50 (nM) - Study 2 selleckchem.com |
|---|---|---|
| Serotonin (SERT) | 28.0 | 420 |
| Norepinephrine (NET) | 29.6 | 77 |
In Vivo Neurochemical Monitoring Techniques
In vivo techniques are essential for understanding the neurochemical effects of this compound in a living system, providing insights into its mechanism of action in a more physiologically relevant context.
Microdialysis Coupled with Analytical Detection (e.g., HPLC)
Intracerebral microdialysis is a powerful technique used to measure the extracellular levels of neurotransmitters in specific brain regions of freely moving animals nih.gov. This technique involves implanting a small probe into the brain, through which a physiological solution is perfused. Neurotransmitters from the extracellular fluid diffuse across the probe's semipermeable membrane and are collected in the dialysate. The collected samples are then analyzed, typically using high-performance liquid chromatography (HPLC) with electrochemical detection, to quantify the levels of serotonin and norepinephrine nih.govresearchgate.net.
Studies employing this methodology have shown that acute administration of milnacipran leads to a dose-dependent increase in the extracellular levels of both serotonin and norepinephrine in the brain selleckchem.comnih.gov. For instance, in the medial prefrontal cortex of rats, milnacipran administration resulted in a potent and similar increase in the extracellular levels of both neurotransmitters fda.gov. This in vivo evidence corroborates the findings from in vitro uptake assays, confirming that milnacipran acts as a dual reuptake inhibitor in a living organism.
Positron Emission Tomography (PET) Studies in Non-Human Primates (for transporter occupancy)
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantification of transporter occupancy in the living brain. In these studies, a radiolabeled tracer that binds to a specific transporter is administered, and the displacement of this tracer by a drug like milnacipran is measured.
A PET study in non-human primates (cynomolgus monkeys) was conducted to investigate the in vivo occupancy of SERT and NET by milnacipran. The study utilized [11C]MADAM and [18F]FMeNER-D2 as the radioligands for SERT and NET, respectively. The results demonstrated that milnacipran produced a dose- and plasma concentration-dependent increase in the occupancy of both transporters. The plasma concentration at which 50% of the transporter was occupied (Kd(plasma)) was determined for both SERT and NET. The ratio of Kd(plasma) for SERT to NET was 0.6, indicating a balanced inhibition of both transporters in vivo jocpr.com. This finding is significant as it contrasts with some in vitro binding data and highlights the importance of characterizing antidepressants under in vivo conditions jocpr.com.
Table 2: In Vivo Transporter Occupancy of Milnacipran in Non-Human Primates
| Transporter | PET Radioligand | Kd(plasma) Ratio (SERT/NET) jocpr.com |
|---|---|---|
| Serotonin (SERT) | [11C]MADAM | 0.6 |
| Norepinephrine (NET) | [18F]FMeNER-D2 |
Structural Elucidation and Purity Assessment
The definitive identification and purity of this compound are established through a combination of spectroscopic and chromatographic techniques.
The structural integrity of this compound is confirmed using a suite of analytical and spectrophotometric methods. These include elemental analysis, infrared (IR) spectroscopy, multinuclear (1H and 13C) magnetic resonance (NMR) spectroscopy, ultraviolet (UV) spectroscopy, and mass spectrometry fda.gov. Single-crystal X-ray crystallography and X-ray powder diffraction spectroscopy have also been employed for comprehensive structural characterization fda.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR analyses are crucial for confirming the chemical structure of milnacipran and its impurities by providing detailed information about the arrangement of atoms within the molecule researchgate.netresearchgate.netsci-hub.se.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the this compound molecule, serving as a key identification test fda.govresearchgate.netresearchgate.nettandfonline.com.
Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of milnacipran, which aids in its identification and the characterization of any impurities fda.govresearchgate.netresearchgate.nettandfonline.comresearchgate.net. The parent ion and product ions of milnacipran can be precisely measured, often using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) researchgate.net.
The purity of this compound is rigorously assessed using chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (U-HPLC). These methods are developed and validated according to International Conference on Harmonization (ICH) guidelines to ensure they are specific, accurate, precise, and robust for the quantification of milnacipran and its potential impurities jocpr.comscirp.orgresearchgate.net.
A typical stability-indicating HPLC method for this compound might utilize a C18 column with a mobile phase consisting of a buffer and an organic solvent, with detection at a specific UV wavelength, such as 220 nm scirp.org. These methods are capable of separating milnacipran from its process-related impurities and degradation products that may arise under stress conditions such as acid and base hydrolysis, oxidation, and photolysis scirp.org. The validation of these methods includes assessments of linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ) for all known impurities jocpr.comscirp.org.
Table 3: Summary of Analytical Techniques for Structural Elucidation and Purity Assessment
| Technique | Application | Key Findings/Parameters |
|---|---|---|
| 1H and 13C NMR | Structural Elucidation | Confirms the covalent structure of milnacipran and its impurities researchgate.netresearchgate.netsci-hub.se. |
| Infrared (IR) Spectroscopy | Identification | Confirms the presence of characteristic functional groups fda.govresearchgate.netresearchgate.nettandfonline.com. |
| Mass Spectrometry (MS) | Structural Elucidation | Determines molecular weight and fragmentation patterns fda.govresearchgate.netresearchgate.nettandfonline.comresearchgate.net. |
| HPLC/U-HPLC | Purity Assessment and Assay | Quantifies milnacipran and its impurities; validated for specificity, linearity, accuracy, and precision jocpr.comscirp.orgresearchgate.net. |
High-Performance Liquid Chromatography (HPLC) and Ultra-HPLC (U-HPLC)
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (U-HPLC), are cornerstone techniques for the determination and quantification of milnacipran in bulk drug substances, pharmaceutical formulations, and biological samples. semanticscholar.org These methods offer high resolution, sensitivity, and specificity.
Several validated reverse-phase HPLC (RP-HPLC) and U-HPLC methods have been developed for milnacipran. semanticscholar.org These methods typically utilize a C18 or similar stationary phase. The mobile phase composition is a critical parameter, often consisting of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). ijndd.in Isocratic or gradient elution strategies are employed to achieve optimal separation of milnacipran from impurities or other components in the sample matrix. scirp.org Detection is commonly performed using a UV detector at a wavelength where milnacipran exhibits significant absorbance, typically around 215-220 nm. ijndd.in
U-HPLC methods, utilizing columns with smaller particle sizes, offer advantages over traditional HPLC, including faster analysis times, improved resolution, and higher sensitivity. scirp.org Stability-indicating U-HPLC methods have been developed to separate milnacipran from its degradation products formed under stress conditions such as acid and base hydrolysis, oxidation, and photolysis. scirp.org The validation of these methods is performed according to International Conference on Harmonisation (ICH) guidelines, ensuring parameters like linearity, accuracy, precision, specificity, and robustness meet the required standards. scirp.orgjocpr.com
| Technique | Stationary Phase (Column) | Mobile Phase | Flow Rate | Detection (Wavelength) | Reference |
|---|---|---|---|---|---|
| RP-HPLC | Zodiac C18 (250x4.6mm, 5µm) | Methanol: Acetonitrile: 0.1% o-Phosphoric acid (55:35:10 v/v) | 1.0 mL/min | UV at 220 nm | |
| RP-HPLC | Phenomenex C18 (250x4.6mm, 5µm) | Acetonitrile: Triethylamine buffer pH 4.5 (65:35 v/v) | 0.8 mL/min | UV at 215 nm | |
| RP-HPLC | Reverse phase C-18 (250 x 4.6 mm, 5 µm) | Phosphate buffer (pH 3.6): Acetonitrile (70:30) | 1.0 mL/min | UV at 220 nm | ijndd.in |
| U-HPLC | C18 stationary phase | Gradient of Buffer and Acetonitrile | 0.2 mL/min | UV at 220 nm | scirp.org |
Mass Spectrometry (MS)
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful and highly sensitive technique for the quantification of milnacipran in biological matrices such as human plasma. iosrjournals.org This method is essential for pharmacokinetic studies.
LC-MS/MS methods for milnacipran typically involve a simple sample preparation step like protein precipitation, followed by chromatographic separation and detection by a mass spectrometer. iosrjournals.org The analysis is often performed using an electrospray ionization (ESI) source in the positive ion mode. iosrjournals.org Quantification is achieved through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both milnacipran and an internal standard (often a deuterated version of milnacipran, like milnacipran-d10). iosrjournals.orgnih.gov This approach provides excellent specificity and allows for very low limits of quantification, often in the low ng/mL range, which is necessary for tracking the drug's concentration in the body over time. iosrjournals.org
The selection of ion transitions is crucial for the method's selectivity. For milnacipran, a common precursor ion [M+H]⁺ is monitored, which is then fragmented to produce a specific product ion for quantification. nih.govresearchgate.net
| Parameter | Description | Reference |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode | iosrjournals.orgnih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | iosrjournals.orgnih.gov |
| Precursor Ion (Milnacipran) | m/z 247.2 [M+H]⁺ or 246.8 [M+H]⁺ | iosrjournals.orgnih.gov |
| Product Ion (Milnacipran) | m/z 100.1 | iosrjournals.orgnih.gov |
| Internal Standard | Milnacipran-d10 | iosrjournals.orgnih.gov |
| Precursor Ion (IS) | m/z 257.2 [M+H]⁺ | iosrjournals.orgnih.gov |
| Product Ion (IS) | m/z 240.3 or 110.2 | iosrjournals.orgnih.gov |
Computational Chemistry and Bioinformatics Approaches
Computational methods are increasingly used to investigate the molecular mechanisms of drug action, predict properties, and design new therapeutic agents. For a drug like milnacipran, these approaches can provide insights that are complementary to experimental data.
Ligand-protein docking is a computational technique used to predict the preferred binding orientation of a small molecule (ligand) to a protein target. This method is instrumental in understanding the molecular basis of a drug's efficacy. For milnacipran, the primary targets are the serotonin transporter (SERT) and the norepinephrine transporter (NET). nih.gov While specific docking studies of milnacipran with human SERT and NET are not extensively detailed in the cited literature, the general methodology involves building homology models of the transporters (as their crystal structures can be difficult to obtain) and then docking the milnacipran molecule into the putative binding sites. mdpi.comresearchgate.net Such studies can help identify key amino acid residues that interact with the drug, explaining its binding affinity and selectivity. For instance, studies on other NET inhibitors have identified crucial residues like aspartic acid D75, which recognizes the basic amino group present in many transporter inhibitors. mdpi.comresearchgate.net
A molecular docking study has been conducted to investigate the interaction between milnacipran and bovine serum albumin (BSA), a model transport protein. nih.gov This study revealed that milnacipran binds at the junction of domain I and domain II of BSA, forming hydrogen bonds with tyrosine and aspartic acid residues, as well as hydrophobic interactions. nih.gov
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing researchers to study the stability of the binding pose, conformational changes in the protein upon ligand binding, and the thermodynamics of the interaction over time. zenodo.org Although specific MD simulation studies focused solely on milnacipran with SERT or NET are not detailed in the provided search results, this technique is widely applied in the study of monoamine transporter inhibitors. nih.govnih.gov These simulations can elucidate the mechanisms of transport inhibition and the structural basis for the selectivity of drugs like milnacipran. nih.gov
Cheminformatics involves the use of computational tools to analyze chemical data, which is particularly useful in drug discovery for analyzing large compound libraries. nih.gov This field aids in selecting diverse compounds for high-throughput screening and in designing new molecules with desired properties. nih.gov
For serotonin-norepinephrine reuptake inhibitors (SNRIs), cheminformatics approaches like Quantitative Structure-Activity Relationship (QSAR) studies are employed. QSAR models correlate the chemical structure of compounds with their biological activity. nih.govnih.gov By analyzing a set of known SNRI molecules, these models can identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are critical for potent inhibition of SERT and NET. nih.gov These models can then be used to predict the activity of novel, untested compounds, thereby guiding the synthesis of more effective and selective drugs. While specific cheminformatics analyses of large compound libraries centered around the milnacipran scaffold are not detailed in the available literature, the principles of QSAR and library analysis are fundamental to the discovery and optimization of new SNRIs. nih.gov
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying milnacipran hydrochloride in pharmacokinetic studies?
- Answer: High-performance liquid chromatography (HPLC) with UV detection is widely validated for quantifying milnacipran in biological matrices like plasma and urine. Key parameters include a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (70:30 v/v), flow rate of 1.0 mL/min, and detection at 220 nm . Spectrofluorimetric methods using eosin Y or benzofurazan dyes offer higher sensitivity (LOD ~0.1 µg/mL) for low-concentration samples, but require pH optimization to minimize interference . Method validation must adhere to ICH guidelines for specificity, linearity (1–50 µg/mL), and precision (RSD <2%) .
Q. How does milnacipran’s dual SNRI activity influence experimental design in neuropharmacology research?
- Answer: Milnacipran’s preferential norepinephrine (NE) reuptake inhibition (IC50 = 100 nM) over serotonin (5-HT; IC50 = 203 nM) necessitates selectivity assays using radiolabeled ligands (e.g., [³H]-nisoxetine for NE transporters and [³H]-paroxetine for 5-HT). Dose-response curves should differentiate its NE/5-HT affinity ratios, and behavioral models (e.g., forced swim test) must account for this dual mechanism .
Advanced Research Questions
Q. What methodological considerations are critical when developing stability-indicating assays for this compound under forced degradation conditions?
- Answer: Forced degradation studies require exposure to acidic (0.1 N HCl), alkaline (0.1 N NaOH), oxidative (3% H2O2), and thermal (80°C) conditions. Reverse-phase HPLC with photodiode array detection (PDA) effectively separates degradation products, such as the primary amine derivative formed under acidic stress. Validation must demonstrate resolution >2.0 between peaks and mass balance ≥98% . Second-derivative UV spectroscopy is an alternative for rapid degradation profiling .
Q. How can researchers resolve discrepancies in reported IC50 values for milnacipran’s inhibition of norepinephrine vs. serotonin reuptake?
- Answer: Variations in IC50 values (NE: 100–200 nM; 5-HT: 200–300 nM) arise from differences in assay systems (e.g., transfected cells vs. synaptosomes) and ligand purity. Standardizing protocols using HEK-293 cells expressing human SLC6A2 (NE transporter) and SLC6A4 (5-HT transporter) with [³H]-neurotransmitter uptake assays reduces variability. Kinetic analyses (e.g., Cheng-Prusoff equation) should correct for nonspecific binding .
Q. What strategies optimize dissolution testing parameters for this compound capsules to predict in vivo performance?
- Answer: USP Apparatus 1 (baskets at 50 rpm) with 900 mL of 0.01 N HCl (pH 1.2) achieves sink conditions and discriminates between formulations. A 60-minute test duration aligns with its rapid absorption (Tmax = 2–4 h). Dissolution efficiency (DE60 >85%) and similarity factor (f2 >50) should be calculated to ensure bioequivalence. Accelerated stability studies (40°C/75% RH) monitor dissolution rate changes due to hygroscopicity .
Q. How should impurity profiling be integrated into quality control protocols for this compound API?
- Answer: High-performance thin-layer chromatography (HPTLC) with silica gel plates and ethanol:ammonia (9:1 v/v) mobile phase identifies process-related impurities (e.g., diethylcarbamoyl isomer). Quantification via HPLC-PDA at 254 nm ensures impurities are ≤0.1% as per ICH Q3A guidelines. Stress testing under photolytic conditions (1.2 million lux-hours) is critical due to milnacipran’s photosensitivity .
Q. What experimental approaches validate preclinical fibromyalgia models for evaluating milnacipran’s mechanism of action?
- Answer: Preclinical models must align with the American College of Rheumatology (ACR) 1990 criteria, including mechanical hyperalgesia (e.g., von Frey filament testing) and central sensitization (e.g., wind-up reflex). Chronic constriction injury (CCI) in rodents mimics fibromyalgia’s widespread pain, and milnacipran’s efficacy is assessed via reduced glial activation (Iba-1 immunohistochemistry) and normalized serotonin levels in the dorsal raphe nucleus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
